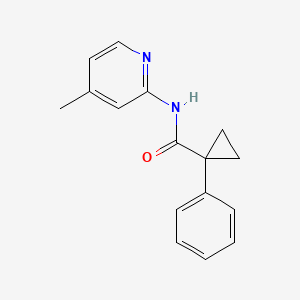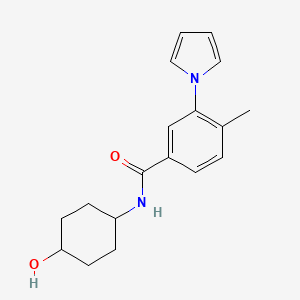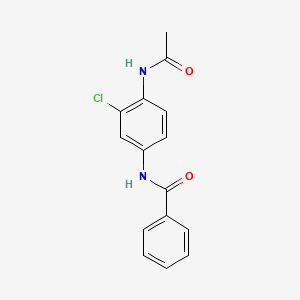
N-(4-acetamido-3-chlorophenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamido-3-chlorophenyl)cyclobutanecarboxamide, commonly known as ACC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ACC is a cyclobutanecarboxamide derivative, which has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ACC is not well understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. ACC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
ACC has been shown to exhibit significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). ACC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, ACC has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
ACC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the limitations of ACC include its high cost and limited availability. Additionally, ACC may exhibit different biological effects depending on the cell type and experimental conditions, which may affect the reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research on ACC, including the development of more efficient synthesis methods, the identification of its molecular targets, and the elucidation of its mechanism of action. Additionally, the potential applications of ACC in drug discovery, materials science, and nanotechnology should be explored. Furthermore, the development of ACC-based drug delivery systems and the evaluation of its toxicity in vivo are important areas for future research.
Conclusion:
In conclusion, ACC is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ACC has been synthesized using various methods and has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of ACC is not well understood, but it is believed to inhibit the activity of COX-2 enzyme. The advantages and limitations of ACC for lab experiments have been discussed, and several future directions for research on ACC have been identified. Overall, ACC has the potential to be a valuable tool for scientific research and the development of new drugs and materials.
Synthesemethoden
ACC is synthesized using various methods, including the reaction of 4-acetamido-3-chlorobenzoic acid with cyclobutanecarboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide, and the product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
ACC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. ACC has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used as a starting material for the synthesis of various bioactive compounds, including cyclobutanecarboxamide derivatives.
Eigenschaften
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-12-6-5-10(7-11(12)14)16-13(18)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJZKBFDWUYYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-3-chlorophenyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)





![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)
![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)